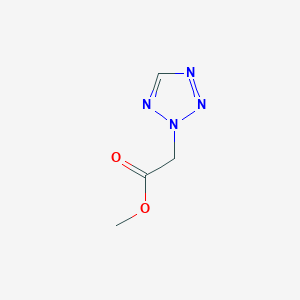

methyl 2H-tetrazol-2-ylacetate

Beschreibung

Structural Characterization of Methyl 2H-Tetrazol-2-ylacetate

Molecular Geometry and Conformational Analysis

The compound adopts a planar tetrazole ring with a distorted trigonal geometry at the nitrogen atoms. The acetate group (-CH₂COOCH₃) is positioned in a synperiplanar conformation relative to the tetrazole ring, minimizing steric strain. Key geometric parameters include:

- Tetrazole ring bond lengths : N–N bonds range between 1.32–1.41 Å, with the N–C bond at the 2-position measuring ~1.35 Å.

- Dihedral angles : The acetate group is inclined at ~82.6° relative to the tetrazole plane, as observed in analogous structures.

- Methyl ester orientation : The methyl group (OCH₃) adopts a staggered conformation relative to the ester carbonyl group.

Conformational flexibility is limited due to the rigidity of the tetrazole ring and ester group. Computational studies suggest that the 2H-tautomer is energetically favored over the 1H-tautomer, stabilized by intramolecular lone pair interactions.

Table 1: Key Geometric Parameters of this compound

| Parameter | Value (Å) | Source |

|---|---|---|

| N1–N2 bond length | 1.35 | |

| N2–C1 bond length | 1.32 | |

| C1–C2 bond length | 1.51 | |

| Dihedral angle (tetrazole-acetate) | 82.6° |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H and ¹³C NMR spectra provide critical insights into the electronic environment and bonding:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) and Raman Vibrational Profiling

- IR spectroscopy :

- Raman spectroscopy :

Table 2: Spectroscopic Data for this compound

| Technique | Peak Assignment | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| IR | C=O (ester) | 1743–1750 | |

| IR | C–N (tetrazole) | 1450–1600 | |

| Raman | N–N (tetrazole) | 1300–1400 |

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Structures

DFT calculations (B3LYP/6-311++G(d,p)) reveal:

- Electronic delocalization : The tetrazole ring exhibits partial π-conjugation, with electron density localized on N2 and N3.

- Tautomer stability : The 2H-tautomer is ~6 kcal/mol more stable than the 1H-tautomer due to favorable lone pair interactions.

- Acetate orientation : The methyl ester adopts a synperiplanar conformation to minimize steric hindrance.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis highlights:

- HOMO : Localized on the tetrazole ring, dominated by lone pairs on N2 and N3.

- LUMO : Primarily resides on the ester carbonyl group, facilitating electrophilic attacks.

- HOMO-LUMO gap : ~4.78–4.89 eV, indicative of moderate stability against oxidation/reduction.

Table 3: FMO Properties of this compound

| Orbital | Localization | Energy (eV) | Source |

|---|---|---|---|

| HOMO | Tetrazole N2/N3 lone pairs | -5.2 | |

| LUMO | Ester C=O π* | -1.3 | |

| Gap | HOMO-LUMO | 4.78–4.89 |

Eigenschaften

IUPAC Name |

methyl 2-(tetrazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)2-8-6-3-5-7-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADRNKHAGKKTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1N=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2H-tetrazol-2-ylacetate typically involves the reaction of methyl bromoacetate with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Substitution Reactions

The tetrazole ring in methyl 2H-tetrazol-2-ylacetate participates in nucleophilic substitution reactions. For example:

-

Reaction with methyl bromoacetate : In the presence of potassium carbonate, hydroxyphenyl tetrazole reacts with methyl bromoacetate to yield three isomeric products. The major product, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, was isolated in 59% yield and characterized via X-ray crystallography . The reaction proceeds via nucleophilic attack of the tetrazole nitrogen on the electrophilic carbon of the bromoacetate.

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetonitrile | 273 K | 59 |

Oxidation and Reduction

The ester group undergoes standard transformations:

-

Oxidation : Treatment with oxidizing agents like KMnO₄ or CrO₃ converts the ester to a carboxylic acid derivative .

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol. For example, reduction of ethyl 2-(2-methyl-2H-tetrazol-5-yl)acetate yields 2-(2-methyl-2H-tetrazol-5-yl)ethanol .

Example Reduction :

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| Ethyl 2-(2-methyl-2H-tetrazol-5-yl)acetate | LiAlH₄ | 2-(2-methyl-2H-tetrazol-5-yl)ethanol | 85 |

Thermolysis and Azirine Formation

This compound derivatives undergo thermolysis to form azirines. For instance:

-

Thermolysis of haloazidoalkenes : Heating bromoazidoalkenes derived from tetrazoles in toluene at 90°C for 2–3 hours yields 2-halo-2-(tetrazol-5-yl)-2H-azirines in 85–99% yield .

Reaction Pathway :

-

Formation of haloazidoalkene via Wittig reaction.

-

Thermolysis induces cyclization to azirine.

Coordination Chemistry

The tetrazole ring acts as a ligand in metal complexes:

-

Nickel coordination : Docking studies show that tetrazole nitrogen atoms form coordinate bonds with nickel centers in enzymes, as seen in derivatives like AV4 (Figure 1) .

Key Interactions :

-

Salt bridges with ARG338.

-

Hydrogen bonds with HIS274 and HIE221.

-

Hydrophobic interactions with ALA169.

Multicomponent Reactions (MCRs)

The compound participates in Ugi-type MCRs to generate complex heterocycles:

-

Ugi tetrazole reaction (UT-4CR) : Reaction with aldehydes, amines, and isocyanides under microwave irradiation yields tetrazole-peptide hybrids. For example, methyl 2-(5-((tritylamino)methyl)-1H-tetrazol-1-yl)acetate was synthesized in 82% yield .

Representative MCR :

| Components | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aldehyde, tritylamine, TMS-azide | Microwave, 100°C | Methyl 2-(5-((tritylamino)methyl)-1H-tetrazol-1-yl)acetate | 82 |

Stability and Degradation

-

Hydrolytic sensitivity : The ester group is prone to hydrolysis under basic conditions. For example, treatment with KO*Bu cleaves the β-cyanoethyl moiety from tetrazole derivatives .

-

Photodegradation : UV exposure can lead to decomposition via radical pathways, as observed in tetrazole-based polymers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl 2H-tetrazol-2-ylacetate can be synthesized through various chemical methods involving tetrazole derivatives. The synthesis typically involves the reaction of tetrazole with acetic anhydride or acetyl chloride in the presence of a base. These reactions can yield a range of derivatives that possess unique biological activities.

Anticancer Activity

Numerous studies have demonstrated that this compound and its derivatives exhibit significant anticancer properties. For instance, a series of tetrazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Some compounds showed IC50 values in the micromolar range, indicating potent activity against these cancer types .

Anti-inflammatory Effects

Tetrazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. In vitro studies have shown that certain compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that some derivatives possess activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Case Study

A notable study synthesized a series of this compound derivatives and evaluated their anticancer activity against several cell lines. One compound demonstrated an IC50 value of 4.2 μM against HepG2 cells, highlighting its potential as a chemotherapeutic agent . Additionally, molecular docking studies suggested that these compounds could interact with DNA, forming stable complexes that may lead to genotoxic effects beneficial for cancer therapy.

Anti-inflammatory Case Study

In another investigation, this compound derivatives were tested for COX inhibition. The results showed that some compounds exhibited selective inhibition of COX-2 over COX-1, indicating a lower risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Summary Table of Applications

| Application Type | Specific Activity | Notable Findings |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | IC50 values as low as 4.2 μM |

| Anti-inflammatory | COX enzyme inhibition | Selective COX-2 inhibition observed |

| Antimicrobial | Activity against bacteria and fungi | Potential for new antimicrobial agents |

Wirkmechanismus

The mechanism of action of methyl 2H-tetrazol-2-ylacetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Tetrazole: The parent compound, known for its acidic properties and ability to form stable salts.

5-Phenyltetrazole: A derivative with enhanced stability and biological activity.

Oteseconazole and Quilseconazole: Tetrazole-based antifungal agents currently in clinical trials.

Uniqueness: Methyl 2H-tetrazol-2-ylacetate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

Methyl 2H-tetrazol-2-ylacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

This compound is synthesized through a reaction involving methyl bromoacetate and sodium azide, followed by cyclization to form the tetrazole ring. Common solvents used in this process include dimethylformamide (DMF), with reaction conditions typically ranging from room temperature to moderate heating.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent. The mechanism of action likely involves interference with microbial metabolic pathways.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. A study demonstrated its cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (μmol/L) |

|---|---|

| A549 (lung adenocarcinoma) | 41.3 |

| PA-1 (ovarian teratocarcinoma) | 10.6 |

| Huh7 (hepatocarcinoma) | 19.9 |

| HeLa (cervical cancer) | 3.7 |

| HEK293 (human embryonic kidney) | 15.8 |

The compound's cytotoxicity is suggested to involve inhibition of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in tumor growth and survival .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The tetrazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes by occupying their active sites, thus disrupting critical biochemical pathways .

Case Studies and Research Findings

- Antioxidant Activity : In vitro studies have shown that derivatives of this compound possess antioxidant properties, although they may not exhibit significant antiradical activity across all concentrations tested .

- Urease Inhibition : Compounds derived from this compound have been evaluated for their urease inhibitory potential, which is relevant for treating conditions like gastric ulcers and kidney stones. Certain derivatives demonstrated significant urease inhibition, suggesting therapeutic applications in managing these disorders .

- Angiotensin-II Receptor Antagonism : Recent studies indicate that some derivatives of this compound act as angiotensin-II receptor antagonists, showcasing antihypertensive effects alongside their other biological activities .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing methyl 2H-tetrazol-2-ylacetate derivatives, and how are reaction progress and purity assessed?

- Methodological Answer : A common approach involves alkylation or condensation reactions. For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can react with hydrazine hydrate under reflux in methanol to form hydrazide derivatives, monitored via thin-layer chromatography (TLC) using a solvent system like n-hexane:ethyl acetate (40:60) . Purity is confirmed by single-spot TLC and recrystallization in ethanol. Reflux conditions and stoichiometric ratios (e.g., 1:1 molar equivalents) are critical for yield optimization.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H, ¹³C) is used to confirm molecular structure, particularly the tetrazole ring’s proton environment and ester carbonyl signals (~170 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. TLC with iodine visualization monitors reaction progress .

Q. What safety precautions are recommended when handling this compound and its intermediates?

- Methodological Answer : Use fume hoods for volatile solvents (e.g., methanol, DMF). Wear nitrile gloves and safety goggles due to potential skin/eye irritation (similar to methyl 2-thienylacetate hazards ). Hydrazine hydrate, a common reagent, requires strict handling protocols (e.g., neutralization before disposal). Emergency measures include rinsing exposed skin/eyes with water and consulting medical professionals .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives, such as tautomerism or positional isomerism?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELXL2014 ) determines bond lengths and angles to distinguish between 1H- and 2H-tetrazole tautomers. For example, in methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the tetrazole N–N bond length (~1.30 Å) and planarity confirm the 2H-regioisomer . Residual density maps and R-factor analysis validate refinement accuracy .

Q. How can reaction conditions be optimized to minimize byproducts in tetrazole-ester conjugates?

- Methodological Answer : Key factors include solvent polarity (e.g., DMF for polar intermediates ), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Na₂S₂O₅ for oxidative cyclization ). For hydrazide formation, excess hydrazine hydrate (1.2 equivalents) ensures complete conversion of esters, while TLC-guided quenching prevents over-reaction .

Q. What computational or experimental strategies address discrepancies in spectroscopic vs. crystallographic data for tetrazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and compare them with experimental data to validate structures. For crystallographic anomalies (e.g., twinning), SHELXD or Olex2 tools reindex data and apply twin refinement . Mercury software visualizes molecular packing to identify intermolecular interactions affecting stability .

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition or nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing tetrazole ring enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack (e.g., by amines or hydrazines). Steric hindrance from substituents on the tetrazole’s 5-position can slow reactivity, necessitating higher temperatures or catalysts (e.g., acetic acid for imine formation ). Kinetic studies via ¹H NMR track substituent effects on reaction rates.

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR and X-ray data for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism in solution vs. solid-state). Variable-temperature NMR can detect tautomeric equilibria, while SCXRD provides static structural snapshots. For example, solution-phase ¹H NMR may average signals, whereas X-ray data definitively assign regioisomerism . Cross-validate with IR (C=O stretch consistency) and HRMS .

Q. What metrics validate the robustness of SHELX-refined crystal structures for tetrazole-containing compounds?

- Methodological Answer : Check R1 values (<5%), residual electron density (<±0.3 eÅ⁻³), and Fit parameter (<0.01). For methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, R1 = 0.0398 and wR2 = 0.1037 indicate high precision . Use PLATON to check for missed symmetry or twinning .

Tables for Key Data

| Property | This compound Derivatives | Reference |

|---|---|---|

| ¹³C NMR (C=O) | ~170 ppm | |

| SCXRD Bond Length (N–N) | 1.30–1.32 Å | |

| TLC Solvent System | n-hexane:ethyl acetate (40:60) | |

| Refinement Software | SHELXL2014 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.